2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
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Overview
Description
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C14H15ClN2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with cycloheptanone in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully saturated cyclohepta[b]indoles, and substituted indole derivatives .
Scientific Research Applications
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one
- 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
- Cyclohept[b]indole-6-carboxamide
Uniqueness
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H14ClN |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
InChI |
InChI=1S/C13H14ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
InChI Key |
HGRZMLPXZOHGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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